2-(1-azepanyl)-7-methoxy-4-methylquinoline oxalate
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical processes that combine different building blocks to achieve the final compound. Although there is no direct synthesis route for "2-(1-azepanyl)-7-methoxy-4-methylquinoline oxalate" reported in the searched literature, similar compounds have been synthesized through various strategies. For instance, compounds with complex structures such as 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one have been synthesized, highlighting the methodologies that could potentially be adapted for the synthesis of the target compound (Cui et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of quinoline derivatives, including the target compound, typically involves spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide insights into the compound's structural features, such as the arrangement of atoms and the presence of functional groups. For example, the crystal and molecular structure of related compounds has been elucidated to show planarity and bond alternation, suggesting little π-electron delocalization (Denne & Mackay, 1972).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to their rich electron systems. The presence of functional groups such as methoxy and methyl enhances the reactivity of these compounds towards specific reagents, facilitating the synthesis of a wide range of derivatives. The reaction of isoquinoline 2-oxides with methylsulfinylmethyl carbanion, for instance, has been studied to propose a revised reaction mechanism, which could be relevant for understanding the reactivity of the target compound (Takeuchi et al., 1992).
properties
IUPAC Name |
2-(azepan-1-yl)-7-methoxy-4-methylquinoline;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O.C2H2O4/c1-13-11-17(19-9-5-3-4-6-10-19)18-16-12-14(20-2)7-8-15(13)16;3-1(4)2(5)6/h7-8,11-12H,3-6,9-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMBYVOHIDTLFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCCCCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16195960 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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